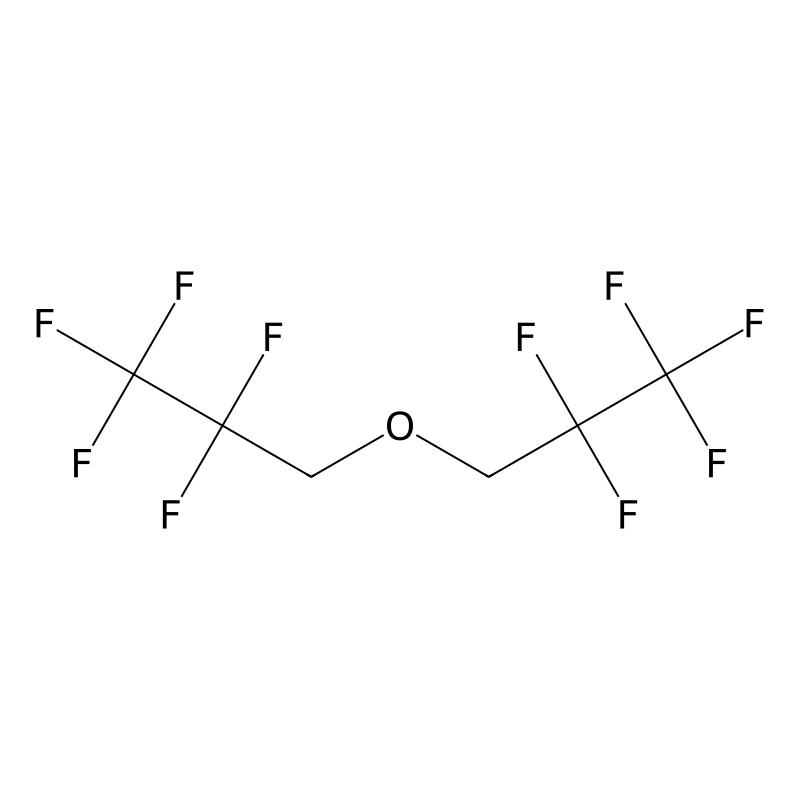Bis(2,2,3,3,3-pentafluoropropyl)ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While the compound can be found in chemical databases like PubChem [] and commercial suppliers like Apollo Scientific [], there is a lack of scientific literature specifically exploring its research applications. This suggests that Bis(2,2,3,3,3-pentafluoropropyl)ether might be a relatively new compound or one with niche research applications.
Potential Areas of Research:
Based on the compound's structure and properties, some potential areas of scientific research for Bis(2,2,3,3,3-pentafluoropropyl)ether could include:
- Material Science: Due to the presence of fluorine atoms, the compound might possess unique properties like high thermal and chemical stability, making it a potential candidate for research in materials science, such as the development of new fluorinated polymers or lubricants.
- Organic Chemistry: The compound's structure offers potential for exploration in organic chemistry, including studies on its reactivity, synthesis, and potential functionalization for specific applications.
- Environmental Science: As a fluorinated compound, potential research could involve its environmental fate and impact, including studies on its persistence, degradation pathways, and potential bioaccumulation.
Bis(2,2,3,3,3-pentafluoropropyl)ether is an organic compound characterized by its molecular formula C6H4F10O. This colorless liquid exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and interaction with other substances. The compound is known for its high thermal stability and low surface tension, making it suitable for various applications in chemical synthesis and material science.
- Oxidation: The ether can be oxidized to form carbonyl compounds using agents like potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to yield alcohols through reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The ether group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The synthesis of bis(2,2,3,3,3-pentafluoropropyl)ether typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with a suitable reagent under controlled conditions. Common methods include:
- Direct Etherification: Reacting pentafluoropropanol with an alcohol in the presence of acid catalysts.
- Fluorination Reactions: Utilizing fluorinated reagents to introduce the pentafluoropropyl groups onto an ether backbone.
- Industrial Production: Large-scale synthesis often employs advanced distillation techniques to purify the product while optimizing reaction conditions for yield and efficiency .
Bis(2,2,3,3,3-pentafluoropropyl)ether has several notable applications:
- Solvent in Organic Reactions: Its unique solubility properties make it an effective solvent for various organic reactions.
- Chemical Intermediate: It serves as a reagent in the synthesis of fluorinated compounds and specialty chemicals.
- Potential Use in Electrolytes: Due to its stability and low flammability, it is being investigated as a component in nonflammable electrolytes for batteries .
Studies on the interactions of bis(2,2,3,3,3-pentafluoropropyl)ether with other chemical species are ongoing. Its ability to alter the solubility and reactivity of other compounds makes it a valuable tool in both synthetic chemistry and materials science. Interaction studies may focus on its role as a solvent or as part of complex mixtures where its properties can enhance the performance of other materials .
Several compounds share structural similarities with bis(2,2,3,3,3-pentafluoropropyl)ether. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1,1,2,2-Pentafluoropropane | C5H5F5 | Contains one fewer ether group; used as a refrigerant. |
| 2,2,3,3,3-Pentafluoropropyl methyl ether | C4H5F5O | A simpler ether structure; used as a solvent. |
| 1H-Perfluoro-1-pentanol | C5H7F11O | Alcohol form with different reactivity patterns. |
Uniqueness
Bis(2,2,3,3,3-pentafluoropropyl)ether is unique due to its dual pentafluoropropyl groups which enhance its stability and reactivity compared to similar compounds that lack this feature or possess fewer fluorinated groups. This distinct structure allows it to serve specialized roles in both chemical synthesis and potential biological applications.







